A Senior Application Scientist's Guide to 2-Ethoxyphenyl Isothiocyanate (CAS No. 23163-84-0)
A Senior Application Scientist's Guide to 2-Ethoxyphenyl Isothiocyanate (CAS No. 23163-84-0)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Ethoxyphenyl isothiocyanate is a specialized aromatic organic compound featuring an isothiocyanate functional group (-N=C=S) and an ethoxy substituent on a benzene ring. Identified by its CAS Number 23163-84-0, this reagent serves as a pivotal building block in modern synthetic chemistry.[1][2][3][4] Its utility stems from the unique electrophilic nature of the isothiocyanate carbon, which allows for facile reactions with a wide array of nucleophiles. This reactivity is harnessed by medicinal chemists and material scientists to construct complex molecular architectures, particularly in the synthesis of novel therapeutic agents and agrochemicals.[4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed to empower researchers in leveraging this versatile compound to its full potential.
Core Physicochemical & Safety Data
A thorough understanding of a reagent's physical properties and hazard profile is a non-negotiable prerequisite for its effective and safe use in a laboratory setting. The data for 2-Ethoxyphenyl isothiocyanate is summarized below.
Physical and Chemical Properties
The ethoxy group at the ortho-position influences the compound's solubility and conformational behavior, while the isothiocyanate group dictates its chemical reactivity.
| Property | Value | Source(s) |
| CAS Number | 23163-84-0 | [1][2][3][5] |
| Molecular Formula | C₉H₉NOS | [1][3][5] |
| Molecular Weight | 179.24 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Density | 1.14 g/cm³ | [4][5][6] |
| Boiling Point | 223 °C | [4][5][6] |
| Purity | Typically ≥97% | [5][6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Dioxane). | [1] |
Hazard Identification and Safety
2-Ethoxyphenyl isothiocyanate is a hazardous substance that demands careful handling. It is classified as a lachrymator and is sensitive to moisture.[5][6] Adherence to the following GHS classifications is critical for safe laboratory practice.
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][6][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5][6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5][6][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [5][6][8] |
Key Precautionary Statements: P261 (Avoid breathing vapors), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection/face protection).[5][6][8] Always consult the full Safety Data Sheet (SDS) before use.[9][10][11][12][13]
The Chemistry of the Isothiocyanate Group: A Hub of Reactivity
The synthetic versatility of 2-Ethoxyphenyl isothiocyanate is almost entirely derived from the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.
This reactivity is the cornerstone of its application as a synthetic intermediate.[14] The general reaction mechanism involves the addition of a nucleophile to the electrophilic carbon, followed by protonation to yield a stable adduct, most commonly a thiourea derivative when the nucleophile is an amine.
Synthesis Protocol: From Amine to Isothiocyanate
Aromatic isothiocyanates are commonly synthesized from the corresponding primary amine.[15][16] While the classic method involves the use of highly toxic thiophosgene, modern approaches often utilize safer reagents that generate the thiocarbonyl group in situ or promote the desulfurization of an intermediate dithiocarbamate salt.[6][17]
The protocol below describes a common and reliable two-step, one-pot procedure starting from 2-ethoxyaniline (o-phenetidine).[6][17]
Experimental Workflow: Synthesis
Step-by-Step Methodology
Causality: This method is favored for its operational simplicity and avoidance of highly toxic reagents like thiophosgene. The reaction proceeds by first forming a dithiocarbamate salt in an aqueous medium, which is then desulfurized by an activating agent like cyanuric chloride (TCT) to yield the final isothiocyanate.[17]
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, combine 2-ethoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and water (approx. 1 M concentration relative to the amine).
-
Dithiocarbamate Formation : To the stirring mixture, add carbon disulfide (CS₂, 1.2 eq) dropwise over 20-30 minutes. Maintain the temperature at or below room temperature.
-
Reaction Monitoring : Allow the mixture to stir vigorously for 2-4 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the complete consumption of the starting amine.
-
Desulfurization Setup : Once the formation of the dithiocarbamate salt is complete, cool the reaction flask to 0 °C in an ice bath. Separately, prepare a solution of trichlorotriazine (TCT, 0.5 eq) in dichloromethane (CH₂Cl₂).
-
Isothiocyanate Formation : Add the TCT solution dropwise to the cold, stirring reaction mixture. A precipitate may form.
-
Final Stirring : After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.
-
Aqueous Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Purification : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Ethoxyphenyl isothiocyanate as a colorless to pale yellow liquid.[4]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is paramount. Spectroscopic methods provide a definitive structural fingerprint of the molecule.[18][19]
| Technique | Characteristic Signature |
| IR Spectroscopy | Very strong, sharp, and characteristic asymmetric -N=C=S stretching band around 2000-2200 cm⁻¹.[20] Aromatic C-H and C=C stretches will also be present. |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm). A complex multiplet pattern for the four aromatic protons in the 6.8-7.3 ppm region. |
| ¹³C NMR | Aromatic carbons between 110-160 ppm. The distinctive isothiocyanate carbon appears around 130-140 ppm. Signals for the ethoxy carbons will also be present (~64 ppm and ~15 ppm). |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 179.24. |
Application in Research: Synthesis of Bioactive Thioureas
A primary application of 2-Ethoxyphenyl isothiocyanate in drug discovery is its use as an electrophile to synthesize N,N'-disubstituted thioureas. The thiourea scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[15][21][22]
Experimental Workflow: Thiourea Synthesis
Step-by-Step Methodology
Causality: This reaction is highly efficient and typically proceeds without the need for a catalyst. The nucleophilic amine readily attacks the electrophilic carbon of the isothiocyanate, forming a stable C-N bond and generating the thiourea product. The reaction is often clean, with the primary purification challenge being the removal of excess starting material.
-
Amine Solution : In a flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Reagent Addition : To this solution, add 2-Ethoxyphenyl isothiocyanate (1.0 eq) either neat or as a solution in the same solvent. The addition is typically performed at room temperature.
-
Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction by TLC until one of the starting materials is consumed. Reaction times can vary from 1 to 24 hours depending on the nucleophilicity of the amine.
-
Product Isolation : Upon completion, the desired thiourea product may precipitate directly from the reaction mixture. If so, it can be isolated by filtration and washed with a cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification : The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure thiourea derivative.
Conclusion
2-Ethoxyphenyl isothiocyanate (CAS No. 23163-84-0) is more than a mere chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, coupled with established synthetic and analytical protocols, makes it a reliable and valuable reagent for researchers. From constructing libraries of potential drug candidates based on the thiourea scaffold to developing novel functional materials, the applications are broad and impactful. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and safely integrate this compound into their research and development workflows, accelerating the pace of discovery.
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